molecular formula C4H9NO3 B8773458 Nitric acid, 1,1-dimethylethyl ester CAS No. 926-05-6

Nitric acid, 1,1-dimethylethyl ester

Cat. No.: B8773458
CAS No.: 926-05-6
M. Wt: 119.12 g/mol
InChI Key: AZAKMLHUDVIDFN-UHFFFAOYSA-N
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Description

"Nitric acid, 1,1-dimethylethyl ester" (hypothetical IUPAC name) is presumed to be the nitric acid ester derivative of tert-butanol, with a structure analogous to alkyl nitrates (R-O-NO₂). These analogs share the 1,1-dimethylethyl (tert-butyl) group, which confers steric bulk and influences reactivity, stability, and applications. Below, we compare structural and functional analogs of tert-butyl esters based on the available evidence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for nitric acid, 1,1-dimethylethyl ester, and how can purity be optimized during purification?

  • Methodological Answer : Synthesis typically involves esterification of nitric acid with 1,1-dimethylethanol under controlled acidic conditions. A common approach uses a nitration agent (e.g., concentrated nitric acid) in an anhydrous solvent (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions. Purification via fractional distillation under reduced pressure (40–60°C, 10–15 mmHg) is recommended to isolate the ester. Trace impurities can be removed using silica gel chromatography with a non-polar mobile phase (e.g., hexane:ethyl acetate, 9:1). Critical parameters include stoichiometric control of nitric acid to avoid over-nitration and rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester’s structure. Key signals include:

  • ¹H NMR : A singlet for the tert-butyl group (δ 1.2–1.4 ppm, 9H) and a downfield shift for the nitrate-bound methylene (δ 4.5–5.0 ppm).
  • ¹³C NMR : A carbonyl carbon signal at δ 150–160 ppm (C=O of nitrate ester).
    Infrared (IR) spectroscopy should show a strong asymmetric NO₂ stretch at ~1630 cm⁻¹ and symmetric stretch at ~1280 cm⁻¹. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) can confirm molecular ion peaks (e.g., [M+Na]⁺) .

Q. How should this compound be stored to maintain stability, and what degradation products are likely under improper conditions?

  • Methodological Answer : Store in amber glass vessels at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or photolytic decomposition. Degradation products include 1,1-dimethylethanol and nitric acid, detectable via gas chromatography (GC) or ion chromatography. Regular stability assessments using accelerated aging tests (e.g., 40°C/75% relative humidity for 14 days) are advised. Monitor for color changes or gas evolution, which indicate decomposition .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in kinetic data for the ester’s reactions with nucleophiles?

  • Methodological Answer : Conflicting kinetic results (e.g., variable rate constants) may arise from solvent polarity effects or competing reaction pathways. Design a matrix of experiments varying solvents (polar aprotic vs. non-polar), temperatures (10–50°C), and nucleophile concentrations. Use stopped-flow spectroscopy to capture transient intermediates. Validate data with computational models (e.g., density functional theory (DFT) for transition-state analysis). Cross-reference results with Hammett plots to assess electronic effects .

Q. How does this compound’s thermal stability compare to structurally analogous esters, and what mechanistic insights can be derived?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. Compare with tert-butyl peroxo esters (e.g., tert-butyl peroxy-2-ethylhexanoate, decomposition onset ~85°C) . Mechanistically, the nitrate ester’s stability is influenced by steric hindrance from the tert-butyl group and resonance stabilization of the nitrate moiety. Use Arrhenius plots to calculate activation energies for decomposition pathways.

Q. What role does this compound play in nitric oxide (NO) release mechanisms in biochemical systems?

  • Methodological Answer : The ester can act as a NO donor under physiological conditions via enzymatic hydrolysis (e.g., esterase-mediated cleavage). Design in vitro assays using bovine serum albumin (BSA) as a model esterase and measure NO release with Griess reagent or electrochemical sensors. Correlate release rates with pH (5.0–7.4) and enzyme concentrations. Compare with known NO donors (e.g., S-nitrosoglutathione) to contextualize efficacy .

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) for this compound?

  • Methodological Answer : Unexplained splitting in NMR may arise from dynamic effects or impurities. Perform variable-temperature NMR (VT-NMR) to assess conformational exchange. For IR anomalies, use deuterated solvents to rule out hydrogen bonding. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. For persistent issues, employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .

Q. Data Presentation Guidelines

  • Tabulate kinetic data with columns for temperature, solvent, rate constant (k), and R² values for linear regression fits.
  • Include comparative stability plots (DSC/TGA) with annotations for decomposition events.
  • Reference NIST Chemistry WebBook for standardized thermochemical data .

Comparison with Similar Compounds

tert-Butyl Acetate (Acetic Acid, 1,1-Dimethylethyl Ester)

  • Structure : CH₃COO-C(CH₃)₃.
  • Molecular Weight : 116.16 g/mol .
  • Applications : Solvent in coatings, adhesives, and pharmaceuticals due to its low volatility and high solubility in organic matrices .

tert-Butyl Methacrylate (1,1-Dimethylethyl Methacrylate)

  • Structure : CH₂=C(CH₃)COO-C(CH₃)₃.
  • Applications: Key monomer in polymer production (e.g., acrylic resins) due to its radical polymerization capability .
  • Key Difference : Contains a reactive methacryloyl group (C=C double bond), unlike the nitrate ester’s nitrooxy group.

tert-Butyl Peroxy-2-Ethylhexanoate (Peroxy Ester)

  • Structure : CH₃(CH₂)₃C(O-O-C(CH₃)₃)COO-C₂H₅.
  • Properties :
    • Boiling Point : 248.9°C .
    • LogP : 3.476 (indicative of high lipophilicity) .
  • Applications : Radical initiator in polymerization reactions .
  • Reactivity : Highly unstable compared to carboxylic esters; decomposes exothermically to generate free radicals.

Benzene Propanoic Acid, 3,5-Bis(1,1-Dimethylethyl)-4-Hydroxy-, Methyl Ester

  • Structure: Phenolic ester with two tert-butyl groups.
  • Applications : Antimicrobial agent and food additive (preserves flavor and fragrance) .

Data Table: Comparative Analysis of tert-Butyl Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications Reactivity/Safety Notes Evidence Source
tert-Butyl Acetate C₆H₁₂O₂ 116.16 Acetate ester Solvent, coatings Low volatility, non-explosive
tert-Butyl Methacrylate C₈H₁₄O₂ 142.20 Methacrylate ester Polymer production Polymerizes via radicals
tert-Butyl Peroxy-2-Ethylhexanoate C₁₂H₂₂O₄ 230.30 Peroxy ester Radical initiator Thermally unstable, explosive
Benzene Propanoic Acid Derivative C₂₀H₃₀O₃ 318.45 Phenolic ester Antimicrobial, food additive Antioxidant, stable

Research Findings and Functional Contrasts

  • Biological Activity: Phenolic tert-butyl esters (e.g., benzene propanoic acid derivatives) show antimicrobial and antioxidant effects, while tert-butyl methacrylate is biologically inert and used industrially .
  • Thermal Stability: Peroxy esters (e.g., tert-butyl peroxy-2-ethylhexanoate) decompose at lower temperatures (<100°C) than carboxylic esters, which are stable up to 200°C .

Limitations and Notes

  • Absence of Direct Data : The provided evidence lacks explicit information on "nitric acid, 1,1-dimethylethyl ester," necessitating inferences from structural analogs.
  • Safety Considerations : Nitric acid derivatives (e.g., alkyl nitrates) are typically hazardous (corrosive, explosive), unlike the safer carboxylic esters described here .
  • Functional Group Impact: The nitrooxy group (O-NO₂) in nitric acid esters would drastically alter properties compared to the esters reviewed above, emphasizing the need for targeted studies.

Properties

CAS No.

926-05-6

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

tert-butyl nitrate

InChI

InChI=1S/C4H9NO3/c1-4(2,3)8-5(6)7/h1-3H3

InChI Key

AZAKMLHUDVIDFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[N+](=O)[O-]

Origin of Product

United States

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